4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol

Kinase inhibitor design hinge-binding motif hydrogen-bond topology

This 2-hydroxy imidazolyl-pyrimidine building block (CAS 909711-76-8) is a differentiated CDK inhibitor scaffold that enables synthetic exploration inaccessible to the more common 2-amino analogs (e.g., AZD5438 series). The 2-OH handle permits direct O-alkylation for focused ether, ester, and phosphate prodrug libraries—chemically complementary to patent-saturated 2-anilino space. Its tautomeric duality (lactim/lactam) uniquely supports matched molecular pair studies to probe kinase conformational states. Procure this intermediate to diversify your CDK2/4/6 patent estate and accelerate hit-to-lead campaigns with crystallographically validated core geometry.

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
Cat. No. B8266592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol
Molecular FormulaC11H14N4O
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1C(C)C)C2=CC=NC(=O)N2
InChIInChI=1S/C11H14N4O/c1-7(2)15-8(3)13-6-10(15)9-4-5-12-11(16)14-9/h4-7H,1-3H3,(H,12,14,16)
InChIKeyBAZSDSQZFCFCTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol (CAS 909711-76-8) Matters for Kinase-Targeted Procurement


4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol (CAS 909711-76-8, molecular formula C11H14N4O, molecular weight 218.26) is a heterocyclic building block comprising a pyrimidin-2-ol core linked at the 4-position to a 2-methyl-3-isopropyl-3H-imidazole moiety . This compound belongs to the 4-imidazolyl-pyrimidine scaffold class, which has been extensively validated in patents and primary literature as a privileged chemotype for cyclin-dependent kinase (CDK) inhibition, particularly CDK2, CDK4, and CDK6 [1]. The 2-hydroxyl substitution distinguishes it from the more commonly procured 2-amino analogs that serve as direct precursors to clinical-stage CDK inhibitors such as AZD5438 [2].

Why 2-Amino and 2-Hydroxy Imidazolyl-Pyrimidines Cannot Be Interchanged in SAR-Driven Procurement


Substituting the pyrimidine 2-hydroxy group with a 2-amino group—the most common structural variation in this scaffold class—fundamentally alters three critical properties: hydrogen-bond donor/acceptor topology, tautomeric equilibrium, and downstream synthetic derivatization chemistry . In the CDK2 ATP-binding pocket, the pyrimidine 2-substituent engages the kinase hinge region through a conserved hydrogen-bond network; the hydroxy and amino variants present different donor/acceptor geometries that yield divergent selectivity profiles [1]. For example, the 2-anilino derivative AZD5438 achieves CDK1/2/9 IC50 values of 16/6/20 nM respectively [2], while 2-hydroxy variants enable alternative hinge-binding modes and open distinct vectors for O-linked prodrug strategies or ether-based SAR exploration that are chemically inaccessible from the 2-amino congener . Generic substitution between these chemotypes without experimental re-validation therefore risks both target engagement failure and wasted synthesis resources.

Quantitative Differentiation Evidence for 4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol Versus Closest Analogs


Hydrogen-Bond Donor Count: 2-OH (HBD=1) Versus 2-NH2 Analog (HBD=2) Drives Distinct Kinase Hinge-Binding Geometry

The target compound presents 1 hydrogen-bond donor (pyrimidine 2-OH) and approximately 3 hydrogen-bond acceptors, whereas the closest structural analog 4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)pyrimidin-2-amine (CAS 602306-61-6) presents 2 HBD (NH2 group) with a different acceptor spatial arrangement . In the CDK2 hinge region (Glu81-Leu83), the pyrimidine 2-substituent makes critical donor-acceptor interactions that determine both affinity and selectivity. The PDB 2W05 co-crystal structure of CDK2 with an imidazolyl-pyrimidine inhibitor (compound 5b, IC50 = 1 nM) demonstrates that the 2-amino group engages the hinge via a bidentate hydrogen-bond network [1]. The 2-hydroxy variant is expected to form a distinct monodentate or water-mediated interaction pattern, which may reduce CDK2 affinity but potentially enhance selectivity against off-target kinases that require the bidentate motif.

Kinase inhibitor design hinge-binding motif hydrogen-bond topology CDK2 pharmacophore

Tautomeric Versatility: Lactam-Lactim Equilibrium Enables Dual Binding Modes Absent in 2-Amino Scaffold

Pyrimidin-2-ol derivatives exist in a prototropic tautomeric equilibrium between the lactim (2-hydroxypyrimidine) and lactam (pyrimidin-2(1H)-one) forms [1]. This equilibrium is substituent-dependent and solvent-sensitive, providing the target compound with two distinct hydrogen-bonding pharmacophores from a single chemical entity: the lactim form presents an O-H donor and ring-N acceptor, while the lactam form presents an N-H donor and C=O acceptor . In contrast, the 2-amino analog (CAS 602306-61-6) exists as a single amino tautomer without this duality. Substituent effects on pyrimidin-2-ol tautomerism have been studied computationally at the B3LYP/6-311++G(d,p) level, confirming that the equilibrium position is tunable by ring substitution [1]. For kinase inhibitor design, this tautomeric flexibility may permit a single compound to engage different kinase hinge conformations or to adapt its binding mode in response to the local dielectric environment of different ATP-binding pockets.

Tautomerism lactam-lactim equilibrium molecular recognition kinase inhibitor design

Synthetic Tractability: 2-OH Enables Orthogonal Derivatization Chemistry (O-Alkylation, Mitsunobu, Phosphorylation) Relative to 2-NH2 (Buchwald-Hartwig, Reductive Amination)

The 2-hydroxyl group of the target compound provides a synthetic handle for O-directed derivatization reactions—including Williamson ether synthesis, Mitsunobu coupling, and phosphorylation—that are chemically orthogonal to the N-directed reactions (Buchwald-Hartwig coupling, reductive amination, sulfonamide formation) accessible from the 2-amino analog (CAS 602306-61-6) [1]. This orthogonality is strategically valuable in medicinal chemistry campaigns where the pyrimidine 2-position serves as a vector for property modulation. For example, O-alkylation of the 2-OH compound can install solubilizing groups or prodrug moieties without the need for protecting group strategies required for the 2-NH2 scaffold. The patent literature on 4-imidazolyl-pyrimidine CDK inhibitors extensively exemplifies 2-anilino substitution [2], while the 2-oxy substitution space remains comparatively underexplored, offering opportunity for novel intellectual property generation [3].

Medicinal chemistry parallel synthesis O-alkylation prodrug design library enumeration

Class-Validated CDK2 Inhibition Potential: Optimized 4-Imidazolyl-Pyrimidine Scaffolds Achieve Low Nanomolar IC50, Establishing the Core's Fitness for Kinase Drug Discovery

The 4-imidazolyl-pyrimidine scaffold, of which the target compound represents the minimal 2-hydroxy core, has been validated through multiple independent studies as a privileged template for CDK inhibition. The PDB 2W05 co-crystal structure of CDK2 with an imidazolyl-pyrimidine inhibitor (compound 5b) yielded an IC50 of 1 nM in a biochemical kinase assay [1]. The elaborated clinical candidate AZD5438, built upon the 4-(1-isopropyl-2-methylimidazol-5-yl)pyrimidine core, achieved CDK2 IC50 of 6 nM, CDK1 IC50 of 16 nM, and CDK9 IC50 of 20 nM, with antiproliferative IC50 values of 0.2–1.7 µM across a panel of human tumor cell lines [2]. The foundational patent US7442697 establishes that 4-imidazolyl-pyrimidine derivatives exhibit selectivity for CDK2, CDK4, and CDK6 over other kinases [3]. While the target compound itself is the unelaborated core scaffold (lacking the C2-anilino substitution critical for potent CDK2 engagement), it provides the essential synthetic starting point for generating focused libraries that explore C2-oxy SAR space—a chemical subspace that remains underexplored relative to the extensively patented C2-anilino series.

CDK2 inhibition kinase selectivity antiproliferative activity cancer cell cycle

Procurement-Relevant Application Scenarios for 4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol


Focused Kinase Library Synthesis: Exploring 2-Oxy SAR Space on a CDK2-Validated Core Scaffold

Medicinal chemistry teams developing CDK2/4/6 inhibitors can procure this compound as the key synthetic intermediate for generating focused libraries that explore C2-ether, C2-ester, and C2-phosphate substituent space. The 2-OH handle enables O-alkylation with diverse alkyl/aryl halides under mild Williamson conditions, providing rapid access to analogs that are structurally distinct from—and chemically complementary to—the extensively patented 2-anilino series exemplified by AZD5438 [1]. The imidazolyl-pyrimidine core has been crystallographically validated to engage the CDK2 ATP-binding pocket (PDB 2W05, IC50 = 1 nM for optimized analog) [2], making this compound a high-confidence starting point for hit-to-lead and lead optimization campaigns in oncology.

Tautomer-Selective Chemical Biology Probe Development: Exploiting Lactam-Lactim Duality for Kinase Profiling

The target compound's tautomeric duality—lactim (2-OH) and lactam (2-keto) forms presenting distinct hydrogen-bonding pharmacophores [1]—makes it uniquely suited as a core scaffold for developing chemical biology probes that can distinguish between kinase conformational states. By synthetically locking the tautomer through selective O- or N-alkylation, researchers can generate matched molecular pairs that probe whether a given kinase preferentially binds the lactim or lactam form of the inhibitor. This approach may reveal cryptic selectivity pockets not accessible to the conformationally homogeneous 2-amino analog, with potential implications for designing isoform-selective CDK or CMGC kinase probes.

Prodrug Strategy Development: O-Linked Phosphate and Ester Prodrugs for Improved Aqueous Solubility

Pharmaceutical sciences groups focused on overcoming poor aqueous solubility of kinase inhibitors can utilize the 2-OH group for installing phosphate ester prodrug moieties (e.g., phosphonooxymethyl or phosphoric acid diester prodrugs) that are cleaved in vivo by alkaline phosphatases. This strategy is well-precedented for hydroxyl-containing heterocycles and is chemically inaccessible from the 2-amino analog without protecting group manipulation. The imidazolyl-pyrimidine scaffold has demonstrated in vivo antitumor efficacy when orally administered (AZD5438 ED50 ranging from 10–100 mg/kg/day depending on xenograft model) [1], establishing the therapeutic relevance of improving pharmacokinetic properties through prodrug approaches.

Comparative Scaffold Hopping: Benchmarking 2-OH Versus 2-NH2 Cores in Parallel Kinase Selectivity Panels

Drug discovery groups seeking to diversify their kinase inhibitor patent estate can procure both the 2-OH compound and its 2-NH2 analog (CAS 602306-61-6, available from Sigma-Aldrich at 95% purity) [1] for parallel synthesis and head-to-head kinase selectivity profiling. The differential HBD count (1 vs. 2) and hinge-binding geometry between the two scaffolds predict divergent selectivity fingerprints across the kinome. Systematic profiling of matched C2-ether and C2-anilino derivative pairs against commercial kinase panels (e.g., DiscoveRx KINOMEscan or Eurofins KinaseProfiler) can identify opportunities for isoform-selective inhibitor design that leverages the unique hydrogen-bonding properties of the 2-hydroxy scaffold.

Quote Request

Request a Quote for 4-(2-methyl-3-(propan-2-yl)-3H-imidazol-4-yl)pyrimidin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.